N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide
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Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a morpholino group, and a mesityloxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Oxalamide Formation: The intermediate is then reacted with mesityloxalyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide can undergo various chemical reactions, including:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to its morpholino and dimethylamino groups.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dimethylamino and morpholino groups can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-benzoyloxalamide
- N1-(2-(4-(dimethylamino)phenyl)-2-piperidinoethyl)-N2-mesityloxalamide
Uniqueness
N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-mesityloxalamide is unique due to the presence of the mesityloxalamide moiety, which can impart distinct chemical and physical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O3/c1-17-14-18(2)23(19(3)15-17)27-25(31)24(30)26-16-22(29-10-12-32-13-11-29)20-6-8-21(9-7-20)28(4)5/h6-9,14-15,22H,10-13,16H2,1-5H3,(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZECXIFCPCGGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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